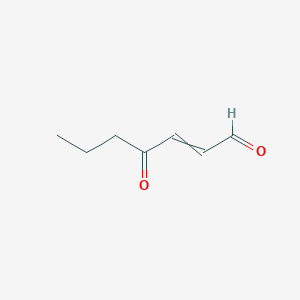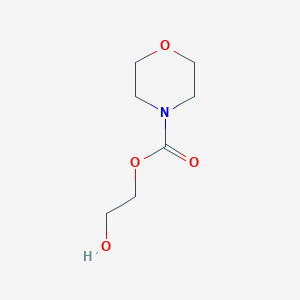
2-Hydroxyethyl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a carboxylate group attached to the morpholine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl morpholine-4-carboxylate typically involves the reaction of morpholine with ethylene oxide followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Ethylene Oxide: Morpholine reacts with ethylene oxide to form 2-Hydroxyethyl morpholine.
Carboxylation: The 2-Hydroxyethyl morpholine is then carboxylated using carbon dioxide in the presence of a base to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions.
化学反応の分析
Types of Reactions
2-Hydroxyethyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler morpholine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
2-Hydroxyethyl morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxyethyl morpholine-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The hydroxyethyl group allows for hydrogen bonding interactions, while the carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, lacking the hydroxyethyl and carboxylate groups.
2-Morpholinoethanol: Similar structure but lacks the carboxylate group.
4-Morpholineethanol: Similar structure but with different substitution patterns.
Uniqueness
2-Hydroxyethyl morpholine-4-carboxylate is unique due to the presence of both hydroxyethyl and carboxylate groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds and ionic interactions, making it valuable in various applications.
特性
CAS番号 |
58227-34-2 |
|---|---|
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC名 |
2-hydroxyethyl morpholine-4-carboxylate |
InChI |
InChI=1S/C7H13NO4/c9-3-6-12-7(10)8-1-4-11-5-2-8/h9H,1-6H2 |
InChIキー |
ZRUHMMRSWMAMPI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


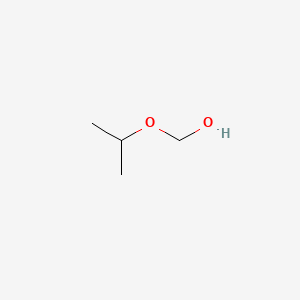

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
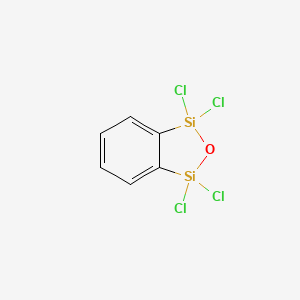
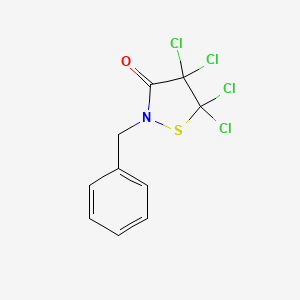
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
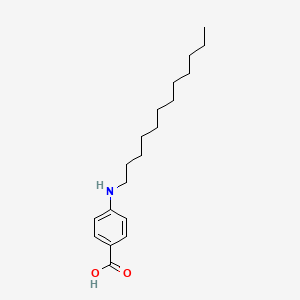
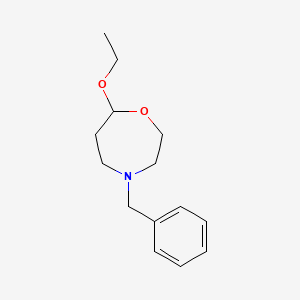


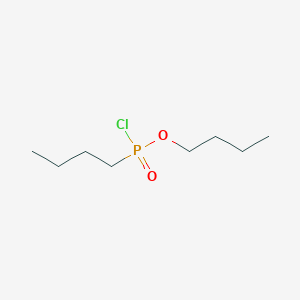

![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
